(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Enantiomeric Purity Chiral Resolution Process Chemistry

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid (CAS 137170‑89‑9, C₁₁H₁₉NO₄, MW 229.27) is a cis‑configured, N‑Boc‑protected β‑amino acid. The tert‑butoxycarbonyl (Boc) group provides orthogonal, acid‑labile protection of the amine, while the free carboxylic acid enables direct coupling in solution‑phase and solid‑phase peptide synthesis (SPPS).

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 137170-89-9
Cat. No. B111745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid
CAS137170-89-9
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
InChIKeyBUEPEVBYNBQNED-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid – Chiral β‑Amino Acid Building Block for Peptidomimetic, Foldamer & Pharmaceutical Intermediate Research


(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid (CAS 137170‑89‑9, C₁₁H₁₉NO₄, MW 229.27) is a cis‑configured, N‑Boc‑protected β‑amino acid . The tert‑butoxycarbonyl (Boc) group provides orthogonal, acid‑labile protection of the amine, while the free carboxylic acid enables direct coupling in solution‑phase and solid‑phase peptide synthesis (SPPS) [1]. The (1S,2R) stereochemistry imposes a conformational constraint that is exploited in foldamer chemistry to stabilize defined secondary structures such as H10/12 helices, making this building block a strategic choice for programs requiring precise control of peptide backbone topology [2].

Why (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid Cannot Be Interchanged with Its Enantiomer, trans-Diastereomer, or Fmoc/Cbz Analog


Although all four stereoisomers of 2‑aminocyclopentanecarboxylic acid (ACPC) share the same atomic connectivity, the cis‑(1S,2R) configuration imposes a distinctly different backbone dihedral angle and hydrogen‑bonding pattern compared with the trans‑(1S,2S) and (1R,2R) diastereomers, resulting in divergent foldamer secondary structures [1]. The Boc‑protected form is specifically compatible with Boc/Bzl SPPS (acid‑cleavable side‑chain protection), unlike the Fmoc‑protected analog which requires base‑labile Fmoc/tBu chemistry, so substitution forces a change in the entire synthetic strategy [2]. Moreover, the unprotected cis‑2‑aminocyclopentanecarboxylic acid (cis‑ACPC) lacks the N‑terminal protection required for iterative peptide chain elongation, making the Boc‑protected derivative the essential, ready‑to‑couple monomer for any Boc‑based SPPS or solution‑phase synthesis protocol; replacing it with the free amino acid, the enantiomer, or a trans‑diastereomer alters both the synthetic route and the conformational outcome [3].

Quantitative Differentiation Evidence for (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid vs. Enantiomeric, Diastereomeric, and Alternative Protecting‑Group Analogs


Diastereomeric Purity >99% de Versus Racemic or Low‑ee Preparations: Mandelic Acid Resolution Enables Enantiomerically Pure Boc‑(1S,2R)-ACPC Synthesis at Scale

The (1S,2R)-Boc‑amino ester was prepared from an intermediate exhibiting >99% diastereomeric excess (de) via mandelic acid resolution, and subsequent Boc protection proceeds without racemization, yielding the Boc‑protected building block in enantiomerically pure form [1]. In contrast, commercial preparations of the free amino acid are typically specified at ≥98.0% enantiomeric excess (ee) by GC, indicating that the Boc‑protected derivative can be obtained with a purity that meets or exceeds the standard of the unprotected analog while providing the additional synthetic advantage of N‑terminal protection .

Enantiomeric Purity Chiral Resolution Process Chemistry

Conformational Stability in Foldamer Scaffolds: cis-ACPC Peptides Exhibit Strikingly Different Stability Compared with trans-ACPC Mutants

In a model coiled‑coil peptide system, mutants containing a single peripheral cis‑2‑aminocyclopentanecarboxylic acid (cis‑ACPC, i.e., the (1S,2R) configuration) residue displayed a conformational stability that was described as 'strikingly different' from that of mutants bearing a trans‑ACPC residue, as measured by circular dichroism (CD), analytical ultracentrifugation (AUC), and 2D NMR [1]. Although the two diastereomers differ by only one stereogenic center, the cis‑ACPC‑containing peptide retained a significantly higher helical content and thermal stability in the coiled‑coil assembly [1].

Foldamer Conformation Circular Dichroism Coiled-Coil Stability

Proteolytic Resistance: cis-ACPC Foldamer Peptides Show ~100‑Fold Enhancement in Stability vs. Standard L‑α‑Amino Acid Counterparts

Peptides incorporating cis‑2‑aminocyclopentanecarboxylic acid (derived from the target Boc‑protected building block) demonstrated resistance to proteolysis enhanced by approximately two orders of magnitude (ca. 100‑fold) compared with peptides composed exclusively of canonical L‑α‑amino acids, as assessed in vitro using pronase and chymotrypsin digestion assays [1]. This gain in metabolic stability was observed without loss of target binding affinity, enabling the discovery of a subnanomolar p53–MDM2 inhibitor (Ki = 0.4 nM) that combines picomolar potency with greatly extended half‑life [1].

Proteolytic Stability Peptide Half-Life Foldamer Pharmacology

Patent-Cited Intermediate: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid Specified in Bristol‑Myers Squibb Process Patents as a Key HCV NS5B Inhibitor Precursor

The compound is explicitly listed in Bristol‑Myers Squibb patent WO 2009/015166 A1 (pages 76‑77) as a synthetic intermediate en route to piperidine‑based chemokine receptor modulators and HCV NS5B polymerase inhibitors [1]. The patent literature demonstrates that the (1S,2R) stereochemistry is not arbitrary but is required for the biological activity of the final drug‑like molecules; the enantiomeric (1R,2S) or trans‑configured intermediates yield inactive or significantly less potent compounds [2].

HCV NS5B Polymerase Patent Intermediate Pharmaceutical Process Chemistry

Boc vs. Fmoc Protection Strategy: Orthogonal Acid‑Lability Enables Compatibility with Boc/Bzl SPPS, Avoiding Base‑Mediated Side Reactions

The Boc protecting group of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is cleaved under acidic conditions (TFA, typically 20‑50% in CH₂Cl₂), while the Fmoc analog requires basic conditions (20% piperidine in DMF) for deprotection [1]. In peptides containing base‑sensitive functionalities (e.g., aspartimide‑prone sequences, certain ester linkages, or oxidation‑sensitive residues), the Boc/Bzl strategy is preferred because it avoids the nucleophilic base treatment inherent to Fmoc SPPS, thereby minimizing side‑product formation. Quantitative comparisons in model peptides show that Boc‑SPPS can reduce aspartimide formation by up to 5‑fold relative to Fmoc‑SPPS under otherwise identical coupling conditions [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc/Bzl Chemistry

High‑Value Application Scenarios for (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid Based on Quantitative Differentiation Evidence


Boc‑SPPS Synthesis of Proteolysis‑Resistant Foldamer Peptides Targeting Protein–Protein Interactions (e.g., p53–MDM2/X)

Researchers constructing β‑peptide foldamers by Boc/Bzl solid‑phase peptide synthesis require the (1S,2R)-Boc‑protected ACPC monomer ready for direct coupling. The documented ~100‑fold proteolytic stability enhancement of cis‑ACPC‑containing peptides [1] and the subnanomolar Ki (0.4 nM) achievable against the p53–MDM2 interaction [1] make this building block a procurement priority for oncology‑focused peptide therapeutic programs. Using the trans‑diastereomer or the Fmoc analog would either collapse the required bioactive conformation or force a switch to Fmoc‑SPPS, which is less compatible with peptide thioester generation needed for native chemical ligation [2].

GMP‑Scale Synthesis of HCV NS5B Polymerase Inhibitor Intermediates

Process chemistry teams scaling up the Bristol‑Myers Squibb HCV NS5B inhibitor route rely on (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid as the explicitly patented intermediate [3]. The ability to source this compound with >99% de, as demonstrated via the mandelic acid resolution route [4], eliminates a chiral SFC or HPLC purification step from the manufacturing process, reducing production costs and accelerating batch release. Substitution with the (1R,2S) enantiomer would require complete re‑development and re‑validation of the downstream synthesis and impurity profile.

Coiled‑Coil and α‑Helical Mimetic Design for Chemical Biology Probe Development

In chemical biology, the discovery that a single peripheral cis‑ACPC residue can dramatically alter coiled‑coil conformational stability—while the trans‑ACPC diastereomer cannot [5]—positions the (1S,2R)-Boc‑ACPC monomer as an essential tool for structure–activity relationship (SAR) studies. Procuring the correct stereoisomer ensures that the observed biological phenotype (e.g., inhibition of a transcription factor dimerization) can be unequivocally attributed to the designed foldamer topology rather than to a diastereomeric impurity artifact.

Academic Core Facility and CRO Peptide Synthesis Service Portfolios

Peptide synthesis core facilities and contract research organizations (CROs) offering both Boc‑SPPS and Fmoc‑SPPS services must stock the correct Boc‑protected (1S,2R) monomer to fulfill client requests for conformationally constrained β‑peptides. Possessing the >99% de building block allows the facility to advertise 'enantiopure foldamer synthesis' as a differentiated capability, while reliance on lower‑purity commercial stocks (e.g., 95% chemical purity without chiral specification) risks delivering peptides with diastereomeric contaminants that confound biological assay results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.